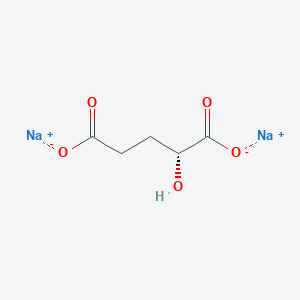

D-|A-Hydroxyglutaric acid (disodium)

Description

D-α-Hydroxyglutaric acid (disodium salt) (CAS: 103404-90-6) is the sodium salt of the D-enantiomer of 2-hydroxyglutaric acid (2-HG). It is a key metabolite implicated in neurometabolic disorders such as D-2-hydroxyglutaric aciduria (D-2-HGA), where mutations in D-2-hydroxyglutarate dehydrogenase (D2HGDH) lead to its accumulation . Additionally, it plays a role in cancer biology, as gain-of-function mutations in isocitrate dehydrogenase (IDH1/2) enzymes result in its overproduction, inhibiting α-ketoglutarate (α-KG)-dependent dioxygenases and altering epigenetic regulation .

Properties

IUPAC Name |

disodium;(2R)-2-hydroxypentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHFTEDSQFPDPP-HWYNEVGZSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[O-])[C@H](C(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Cancer Research

D-α-Hydroxyglutaric acid plays a significant role as an oncometabolite in tumor biology. It has been implicated in the promotion of tumorigenesis through various mechanisms:

- Inhibition of Histone Demethylases : D-α-Hydroxyglutaric acid inhibits KDM4A, a histone demethylase, leading to the activation of the mTOR signaling pathway. This activation is associated with increased cell proliferation and survival in cancer cells .

- Activation of NF-κB Pathway : The compound activates the NF-κB pathway in bone marrow stromal cells, which can contribute to the tumor-promoting microenvironment observed in hematological malignancies .

- Biomarker for Gliomas : Elevated levels of D-α-hydroxyglutarate are used as biomarkers for diagnosing gliomas, providing insights into the metabolic state of tumors .

Metabolic Disorders

D-α-Hydroxyglutaric acid is associated with several metabolic disorders, particularly those involving organic acidurias:

- D-2-Hydroxyglutaric Aciduria : This rare inherited metabolic disorder results from deficiencies in D-2-hydroxyglutarate dehydrogenase. Patients exhibit symptoms such as macrocephaly and developmental delays. Treatment typically involves dietary management and supplementation with riboflavin and L-carnitine, which have shown to stabilize symptoms .

- L-2-Hydroxyglutaric Aciduria : Similar to its D-enantiomer, L-2-hydroxyglutarate is associated with neurodegenerative conditions. Case studies indicate that treatment with riboflavin can improve clinical outcomes in affected individuals .

Biochemical Reagent

D-α-Hydroxyglutaric acid (disodium) serves as a versatile reagent in biochemical research:

- Peptide Synthesis : It is utilized as a reagent for synthesizing peptides, contributing to advancements in therapeutic protein development .

- Metabolomics Studies : The compound's role as a metabolite makes it valuable for studying metabolic pathways and cellular responses under various physiological conditions .

Case Study 1: L-2-Hydroxyglutaric Aciduria

A study reported two sisters diagnosed with L-2-hydroxyglutaric aciduria who exhibited psychomotor delays and seizures. After initiating treatment with riboflavin and L-carnitine, significant improvements were noted in their speech and motor coordination over time .

Case Study 2: D-2-Hydroxyglutaric Aciduria

A patient with D-2-hydroxyglutaric aciduria presented with developmental issues linked to an inherited metabolic disorder. Treatment involved dietary adjustments and supplementation, which led to stabilization of symptoms over time .

Mechanism of Action

D-α-Hydroxyglutaric acid disodium exerts its effects by competitively inhibiting α-ketoglutarate-dependent dioxygenases. This inhibition affects various molecular targets and pathways, including reactive oxygen species (ROS) production, ATP synthesis, and mTOR signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomers: L-α-Hydroxyglutaric Acid (Disodium)

The L-isomer (CAS: 53180-42-4) is structurally identical but differs in stereochemistry. Unlike the D-form, L-2-HG accumulation is linked to L-2-hydroxyglutaric aciduria (L-2-HGA), caused by mutations in L2HGDH .

Key Finding: Gas chromatography with O-acetyl-di-(~)-2-butyl esters can baseline-separate D- and L-2-HG, enabling precise diagnosis of acidurias .

Racemic Mixture: DL-α-Hydroxyglutaric Acid (Disodium)

The racemic form (CAS: 40951-21-1) is a 1:1 mix of D- and L-enantiomers. It lacks enantiomeric specificity, limiting its use in disease research but serving as a general substrate in metabolic studies .

Other Hydroxy Acid Derivatives

a) D-Glyceric Acid Calcium Dihydrate

- Structure: (R)-2,3-dihydroxypropanoic acid calcium salt.

- Role : Unlike 2-HG, it is involved in glycerate kinase deficiency but lacks cancer associations .

b) D-Gluconic Acid and Salts

- Examples : Sodium D-gluconate (CAS: 527-07-1), used in food and pharmaceuticals.

- Contrast: While D-gluconate is non-toxic and widely applied, D-2-HG is pathogenic and research-focused .

c) D-Glucuronic Acid

Metabolic Disorders

Analytical Techniques for Differentiation

- Gas Chromatography (GC) : O-acetyl-di-(~)-2-butyl esters achieve baseline separation of D- and L-2-HG, whereas tri-TMS derivatives fail to resolve enantiomers .

- Mass Spectrometry : Stable-isotope dilution analysis (SIDA) using deuterated internal standards enables precise quantification in body fluids (e.g., amniotic fluid: 4.2 ± 1.4 µmol/L) .

Q & A

Basic Research Questions

Q. What are the optimal storage and handling conditions for D-α-hydroxyglutaric acid disodium salt to ensure stability in experimental settings?

- Methodological Answer : Store aliquots at -20°C in airtight, light-protected containers to prevent degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. The compound is highly soluble in water (≥69.4 mg/mL) but insoluble in DMSO or ethanol; thus, aqueous buffers are recommended for stock solutions . For cell culture applications, ensure pre-sterilization via filtration (0.22 µm) to avoid microbial contamination .

Q. How should researchers prepare stock solutions of D-α-hydroxyglutaric acid disodium salt for in vitro assays?

- Methodological Answer : Dissolve the compound in ultrapure water (e.g., Milli-Q) at a concentration of 50–100 mM , adjusted to physiological pH (7.4) using NaOH or HCl. Validate solubility via spectrophotometric absorbance at 260 nm or HPLC analysis. For enzyme inhibition studies, pre-warm solutions to assay temperature (e.g., 37°C) to prevent precipitation .

Q. What analytical methods are suitable for quantifying D-α-hydroxyglutaric acid disodium salt in biological samples?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection at 210 nm, or LC-MS/MS for higher sensitivity. Calibrate with deuterated internal standards (e.g., D-α-hydroxyglutarate-d4) to account for matrix effects. For tissue samples, homogenize in ice-cold 80% methanol, centrifuge (14,000 × g, 10 min), and filter supernatants before analysis .

Advanced Research Questions

Q. How does D-α-hydroxyglutaric acid disodium salt function as an α-ketoglutarate (α-KG) antagonist in epigenetic studies?

- Methodological Answer : Design competition assays by titrating D-α-hydroxyglutarate (0.1–10 mM) against α-KG in reactions containing α-KG-dependent dioxygenases (e.g., TET or JmjC-domain proteins). Monitor enzyme activity via malachite green assays (phosphate release) or Western blot for histone/DNA methylation changes. Include controls with α-KG alone to validate competitive inhibition .

Q. What experimental strategies can resolve contradictions in reported IC50 values for D-α-hydroxyglutarate in cancer cell models?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, cofactor concentrations, and cell passage number). Use isogenic cell lines (IDH1/2 mutant vs. wild-type) to isolate genotype-specific effects. Perform dose-response curves (0–20 mM) with parallel measurements of intracellular α-KG/D-2HG ratios via GC-MS to correlate inhibition efficacy with metabolite levels .

Q. How can isotopic labeling (e.g., 13C5 or deuterated D-α-hydroxyglutarate) enhance metabolic flux studies?

- Methodological Answer : Incorporate 13C5-labeled D-α-hydroxyglutarate into tracer experiments to track carbon flow in TCA cycle variants. Use NMR or high-resolution MS to detect labeled metabolites (e.g., citrate, succinate). For dynamic profiling, pulse-chase designs with timed sampling (0–24 hrs) are recommended .

Q. What in vivo detection methods are available for D-α-hydroxyglutarate in IDH-mutant glioma models?

- Methodological Answer : Employ spectral-editing 2D correlation magnetic resonance spectroscopy (MRS) at 3T or 7T MRI systems. Optimize echo time (TE = 35–144 ms) and repetition time (TR = 2000 ms) to suppress overlapping lipid/lactate signals. Validate with ex vivo LC-MS of resected tumor tissues .

Q. How can researchers mitigate confounding effects of D-α-hydroxyglutarate polymerization under simulated primordial conditions?

- Methodological Answer : Replicate prebiotic environments using thermal cycling (65–90°C) and mineral catalysts (e.g., montmorillonite clay). Monitor polymerization via FT-IR (C=O stretching at 1700 cm⁻¹) and size-exclusion chromatography . Include abiotic controls (e.g., without catalysts) to distinguish enzymatic vs. non-enzymatic mechanisms .

Methodological Notes

- Safety : Wear PPE (gloves, lab coat) and work in a fume hood when handling powdered D-α-hydroxyglutarate. Refer to SDS for disposal guidelines (e.g., neutralization with bicarbonate) .

- Data Validation : Cross-reference findings with public databases (e.g., HMDB, PubChem) and use orthogonal assays (e.g., enzymatic + MS-based) to confirm results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.